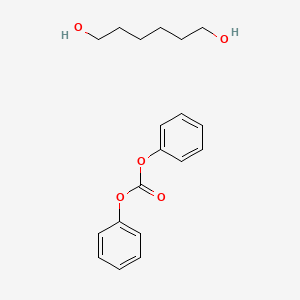

Diphenyl carbonate;hexane-1,6-diol

Descripción general

Descripción

Diphenyl carbonate;hexane-1,6-diol is a compound with the chemical formula C19H24O5 and a molecular weight of 332.39 g/mol . This compound is known for its excellent solubility in various organic solvents, high thermal stability, and good oxidative stability . It is widely used in the synthesis of high-performance polymers and coatings .

Métodos De Preparación

The synthesis of diphenyl carbonate;hexane-1,6-diol can be achieved through several methods:

Direct Synthesis from CO2 and Diols: This method involves the direct transformation of CO2 and diols into polycarbonate diols using a heterogeneous CeO2 catalyst and a CO2 flow semi-batch reactor.

Transesterification Method: This method involves the reaction of diphenyl carbonate with hexane-1,6-diol in the presence of a catalyst such as zinc (II) acetylacetonate.

Análisis De Reacciones Químicas

Transesterification Reaction Mechanism

The reaction proceeds via a two-step melt transesterification process:

-

Oligomerization : DPC reacts with 1,6-HD at 198°C under nitrogen, forming oligomers and releasing phenol as a byproduct .

-

Polycondensation : The temperature is reduced to 183°C, and pressure is lowered to 3.0 × 10³ Pa to facilitate chain elongation and achieve higher molecular weights .

Key factors influencing the reaction include catalyst type, temperature, and molar ratio of reactants. The process is equilibrium-driven, requiring continuous phenol removal to shift the equilibrium toward polymer formation .

Metal-Organic Frameworks (MOFs)

MOFs with Zn²⁺ and carboxylate ligands exhibit high catalytic activity. For example:

| Catalyst | Ligand | Conversion (%) | (g/mol) | Polydispersity (PDI) |

|---|---|---|---|---|

| MOF-A | Benzene-1,4-dicarboxylic acid | 88.6 | 5,370 | 23.5 |

| MOF-D | Benzene-1,3,5-tricarboxylic acid | 86.4 | 5,170 | 23.7 |

MOF-A’s superior performance is attributed to its larger pore volume (0.64 cm³/g) and surface area (1,230 m²/g), which enhance reactant diffusion .

Zinc-Based Catalysts

Zinc(II) acetylacetonate (Zn(acac)₂) achieves high-molecular-weight poly(hexamethylene carbonate) (PHC) with up to 69,000 g/mol and yields exceeding 90% under optimized conditions (0.2 mol% catalyst, 150–170°C) .

Reaction Optimization

-

Molar Ratio : A 1.2:1 molar ratio of 1,6-HD to DPC maximizes conversion while minimizing side reactions .

-

Catalyst Loading : 0.03 wt.% MOF or 0.2 mol% Zn(acac)₂ balances activity and cost .

-

Solvent-Free Conditions : Melt-phase reactions avoid solvent contamination and simplify purification .

Comparative Analysis of Catalysts

-

MOFs vs. Homogeneous Catalysts : MOFs offer recyclability and higher thermal stability compared to traditional catalysts like titanium alkoxides .

-

CeO₂ in Alternative Routes : CeO₂ catalyzes direct CO₂-based synthesis of polycarbonate diols but requires harsh conditions (473 K, 200 mL/min CO₂ flow) and achieves lower yields (3.8–5.2%) .

Key Research Findings

-

Oligomer Growth : Molecular weight increases linearly with reaction time, confirming step-growth polymerization .

-

Byproduct Management : Efficient phenol removal is critical; vacuum distillation improves polymer quality .

-

Thermal Stability : Polycarbonate diols derived from 1,6-HD decompose above 300°C, making them suitable for high-temperature applications .

Aplicaciones Científicas De Investigación

Polymer Synthesis

Diphenyl carbonate; hexane-1,6-diol is primarily utilized in synthesizing aliphatic polycarbonates. These biodegradable polymers have significant applications in:

- Solid Electrolytes : Used in batteries and fuel cells.

- Biodegradable Plastics : Environmentally friendly alternatives to conventional plastics.

| Application Type | Description |

|---|---|

| Solid Electrolytes | Enhances ionic conductivity |

| Biodegradable Plastics | Reduces environmental impact |

Green Chemistry

The compound plays a crucial role in green chemistry by enabling the direct synthesis of polycarbonate diols from CO2 and diols. This method is environmentally friendly compared to traditional processes that often involve toxic reagents.

Material Science

In material science, diphenyl carbonate; hexane-1,6-diol is used to develop high-performance coatings and elastomers due to its excellent thermal and oxidative stability.

Biological Activities

Recent studies have highlighted the potential biological activities of diphenyl carbonate; hexane-1,6-diol:

- Antioxidant Activity : Similar compounds have shown the ability to neutralize free radicals.

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Drug Delivery | Forms polymers for encapsulation of drugs |

Case Studies

-

Antioxidant Properties :

A study demonstrated that derivatives of diphenyl carbonate significantly reduced oxidative stress markers in vitro, indicating a dose-dependent response where higher concentrations led to greater antioxidant activity. -

Anti-inflammatory Effects :

In animal models, derivatives were tested for their anti-inflammatory effects, showing significant reductions in swelling and pain compared to control groups.

Recent Research Findings

Recent investigations focus on the synthesis and characterization of diphenyl carbonate; hexane-1,6-diol derivatives. Notably:

- A novel one-pot synthesis method has been developed for creating linear and hyperbranched polycarbonates from this compound.

- Pharmacokinetic studies suggest that structural modifications can enhance bioavailability and therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of diphenyl carbonate;hexane-1,6-diol primarily involves its ability to undergo transesterification and polymerization reactions. The CeO2 catalyst used in the direct synthesis method activates CO2, facilitating its reaction with diols to form polycarbonate diols . The zinc (II) acetylacetonate catalyst used in the transesterification method provides the necessary Lewis acidity and steric hindrance to drive the reaction towards high molecular weight polycarbonates .

Comparación Con Compuestos Similares

Diphenyl carbonate;hexane-1,6-diol can be compared with other similar compounds such as:

1,6-Hexanediol, diphenyl carbonate polymer: This compound is similar in structure and properties, being another form of polycarbonate diol.

Polycarbonate-urethane: These compounds are synthesized using different diols and diisocyanates, offering varied mechanical and thermal properties.

This compound stands out due to its environmentally friendly synthesis methods and excellent thermal and oxidative stability, making it a valuable compound in various industrial and scientific applications .

Actividad Biológica

Diphenyl carbonate; hexane-1,6-diol (CAS Number: 29862-10-0) is a compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, supported by relevant data tables, research findings, and case studies.

- Molecular Formula : CHO

- Molecular Weight : 332.39 g/mol

- Boiling Point : 304°C at 760 mmHg

- Flash Point : 119.4°C

- LogP : 3.7958 (indicating moderate lipophilicity)

The biological activity of diphenyl carbonate; hexane-1,6-diol can be attributed to its structural components which allow it to interact with various biological systems. The compound is a carbonate ester, which may influence its reactivity and interaction with biological macromolecules.

Biological Activities

-

Antioxidant Activity :

- Research indicates that compounds similar to diphenyl carbonate have demonstrated antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

-

Anti-inflammatory Effects :

- Studies have shown that derivatives of carbonate esters exhibit anti-inflammatory activities. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

-

Potential as Drug Delivery Systems :

- Diphenyl carbonate derivatives are being explored for their use in drug delivery systems due to their ability to form polymers that can encapsulate therapeutic agents, enhancing bioavailability and controlled release profiles.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Drug Delivery | Forms polymers for encapsulation of drugs |

Case Study 1: Antioxidant Properties

A study conducted on similar carbonate esters found that they significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent response where higher concentrations led to greater antioxidant activity.

Case Study 2: Anti-inflammatory Effects

In another investigation, diphenyl carbonate derivatives were tested in animal models for their anti-inflammatory effects. The results demonstrated a significant reduction in swelling and pain behavior compared to control groups, highlighting the compound's potential therapeutic applications.

Research Findings

Recent research has focused on the synthesis and characterization of diphenyl carbonate; hexane-1,6-diol and its derivatives. For instance, a novel one-pot synthesis method was developed to create linear and hyperbranched polycarbonates from this compound, showcasing its versatility in polymer chemistry .

Additionally, the pharmacokinetics of related compounds suggest that modifications to the structure can enhance bioavailability and therapeutic efficacy, paving the way for further studies on diphenyl carbonate derivatives .

Propiedades

IUPAC Name |

diphenyl carbonate;hexane-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3.C6H14O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;7-5-3-1-2-4-6-8/h1-10H;7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVCFERLLIDEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2.C(CCCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29862-10-0 | |

| Record name | Carbonic acid, diphenyl ester, polymer with 1,6-hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29862-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40952317 | |

| Record name | Diphenyl carbonate--hexane-1,6-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29862-10-0 | |

| Record name | Carbonic acid, diphenyl ester, polymer with 1,6-hexanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl carbonate--hexane-1,6-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.